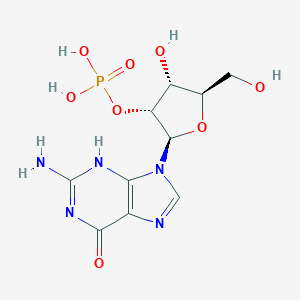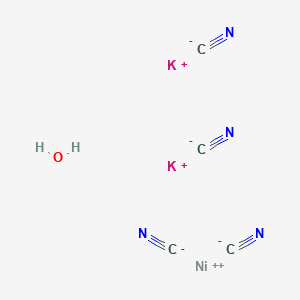
ビス(ベンゾニトリル)パラジウム(II)クロリド
概要
説明
Bis(benzonitrile)palladium(II) chloride, also known as Pd(PhCN)2Cl2, is a coordination compound of palladium, a transition metal, with two benzonitrile (PhCN) ligands and two chloride (Cl) ligands. It is a yellow-colored solid that is soluble in organic solvents and is used in a variety of scientific research applications.
科学的研究の応用
有機化学研究における触媒
ビス(ベンゾニトリル)パラジウム(II)クロリドは、有機化学研究において触媒として重要な役割を果たす配位化合物です . それは、炭素-炭素カップリング反応で広く使用されています .
鈴木反応
鈴木反応は、ビス(ベンゾニトリル)パラジウム(II)クロリドを触媒として使用する炭素-炭素カップリング反応の一種です . この反応は、複雑な有機分子の構築において基本的です .
ヘック反応
ビス(ベンゾニトリル)パラジウム(II)クロリドのもう1つの用途は、ヘック反応です . これは、複雑な有機分子を構築するために使用される別の種類の炭素-炭素カップリング反応です .
檜山カップリング
ビス(ベンゾニトリル)パラジウム(II)クロリドは、檜山カップリング反応にも使用されます . この反応は、多くの有機化合物の合成において重要な炭素-ケイ素結合を形成するために使用されます .
根岸カップリング
根岸カップリング反応では、ビス(ベンゾニトリル)パラジウム(II)クロリドが触媒として作用します . この反応は、さまざまな有機化合物間の炭素-炭素結合を形成するために使用されます
作用機序
Target of Action
Bis(benzonitrile)palladium(II) chloride is a coordination compound that primarily targets carbon-carbon bonds in organic molecules . It plays a significant role as a catalyst in organic chemistry research .
Mode of Action
This compound interacts with its targets through carbon-carbon coupling reactions , such as the Suzuki and Heck reactions . These reactions are fundamental in constructing complex organic molecules . It can also be used for greener amine synthesis from terminal olefins by Wacker oxidation, followed by transfer hydrogenation of the resultant imine .
Biochemical Pathways
The affected pathways primarily involve the formation of carbon-carbon bonds in organic molecules. The Suzuki and Heck reactions, for example, are key methods for forming these bonds . The compound’s action can lead to the synthesis of a wide range of organic compounds, contributing to various downstream effects in organic synthesis and medicinal chemistry .
Pharmacokinetics
It is soluble in organic solvents such as acetone and chloroform, but insoluble in water . This solubility profile can impact its availability in different reaction environments.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules . This can have significant implications in the field of organic synthesis, enabling the creation of a wide variety of structures for further chemical exploration and potential therapeutic applications .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Bis(benzonitrile)palladium(II) chloride is extensively used in carbon-carbon coupling reactions, such as the Suzuki and Heck reactions, which are fundamental in constructing complex organic molecules . It facilitates the formation of biaryl structures, an essential component in the synthesis of various organic electronic materials .
Molecular Mechanism
The molecular mechanism of Bis(benzonitrile)palladium(II) chloride involves its role as a catalyst in biochemical reactions. It facilitates the formation of biaryl structures, an essential component in the synthesis of various organic electronic materials .
Temporal Effects in Laboratory Settings
It is known that this compound is relatively stable under dry conditions .
特性
IUPAC Name |
benzonitrile;dichloropalladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNOJTUTEXAZLD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14220-64-5 | |
| Record name | Bis(benzonitrile)dichloropalladium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14220-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(benzonitrile)palladium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014220645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzonitrilepalladium dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(benzonitrile)palladium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Bis(benzonitrile)palladium(II) chloride?
A1: Bis(benzonitrile)palladium(II) chloride has the molecular formula C14H10Cl2N2Pd and a molecular weight of 383.59 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize Bis(benzonitrile)palladium(II) chloride?
A2: Researchers frequently employ various spectroscopic techniques to characterize this compound, including Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [, , ] These techniques provide valuable information about the compound's structure, bonding, and electronic properties.
Q3: How stable is Bis(benzonitrile)palladium(II) chloride under various conditions?
A3: The stability of Bis(benzonitrile)palladium(II) chloride can vary depending on the specific conditions. Studies have shown its ability to decompose upon heating in benzene to yield yellow dimers, while in methanol, it forms red dimers. [] This difference in reactivity highlights the influence of solvent environments on the compound's stability.
Q4: What are the main catalytic applications of Bis(benzonitrile)palladium(II) chloride?
A4: Bis(benzonitrile)palladium(II) chloride is a highly effective catalyst in a variety of organic reactions, including:
- Mizoroki-Heck reaction: This reaction involves the coupling of aryl halides or vinyl halides with activated alkenes in the presence of a base, leading to the formation of substituted alkenes. [, ]
- Suzuki coupling: This reaction enables the coupling of aryl or vinyl boronic acids with aryl or vinyl halides, leading to the formation of biaryls or substituted alkenes, respectively. []
- Hydration of Aromatic Nitriles: The compound has shown effectiveness in catalyzing the hydration of aromatic nitriles to their corresponding amides in aqueous media under specific conditions. []
- Thiocarbonylation Reactions: Research indicates that Bis(benzonitrile)palladium(II) chloride, in conjunction with specific ligands like Xantphos, can catalyze the thiocarbonylation of various halides (aryl, vinyl, benzyl) to produce thioesters. []
Q5: How does Bis(benzonitrile)palladium(II) chloride function as a catalyst in these reactions?
A5: Although the exact mechanisms may vary depending on the specific reaction, Bis(benzonitrile)palladium(II) chloride typically operates through a catalytic cycle that involves:
- Reductive Elimination: The desired product is formed through the coupling of the two organic groups on the palladium center, regenerating the catalyst. []
Q6: Have computational methods been used to study Bis(benzonitrile)palladium(II) chloride?
A6: While computational studies specifically focusing on Bis(benzonitrile)palladium(II) chloride are limited in the provided research, computational chemistry, including simulations and calculations, plays a crucial role in understanding reaction mechanisms, predicting reactivity, and designing novel catalysts in the field of organometallic chemistry. []
Q7: How do modifications to the structure of Bis(benzonitrile)palladium(II) chloride affect its activity?
A7: Although specific SAR studies are not detailed in the provided research, it is well established that modifying the ligands around the palladium center can significantly influence the catalyst's activity, selectivity, and stability. [, ] Factors like steric hindrance, electronic properties of the ligands, and coordination geometry can all impact the catalytic performance.
Q8: What analytical methods are commonly used to characterize and quantify Bis(benzonitrile)palladium(II) chloride?
A8: In addition to the spectroscopic techniques mentioned earlier, other analytical methods used to characterize and quantify this compound include:
- Elemental analysis (CHN analysis): This technique determines the percentage of carbon, hydrogen, and nitrogen in the sample, confirming its composition. [, ]
- X-ray Diffraction (XRD): XRD analysis can be employed to study the crystal structure and phase purity of the compound. [, ]
- Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as a function of temperature, providing insights into its thermal stability and decomposition behavior. []
- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): ICP-OES is a technique used to determine the elemental composition of materials, including the palladium content in this case. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)](/img/structure/B83368.png)




![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)

